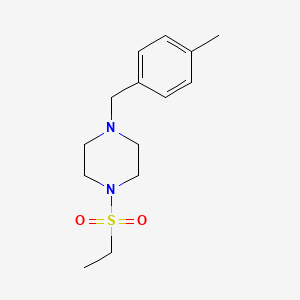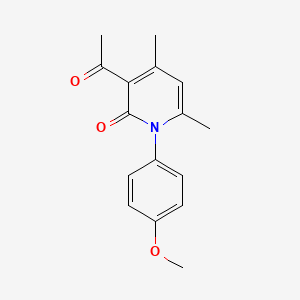![molecular formula C17H23NO4 B5628693 ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)
ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate, also known as ECPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenoxyacetic acid and has been synthesized through a variety of methods. In
Mecanismo De Acción
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The increased levels of acetylcholine caused by ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate can have a variety of effects on the body. Acetylcholine is a neurotransmitter that plays a critical role in the nervous system, including the regulation of muscle movement, cognitive function, and memory. ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to improve cognitive function in animal models, and may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and has been shown to have a high degree of selectivity for acetylcholinesterase. However, there are also limitations to its use. ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, it has not been extensively studied in humans, and its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the safety and efficacy of ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate in humans, as well as its potential side effects and toxicity. Additionally, research is needed to further understand the mechanism of action of ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate and its potential therapeutic effects in other areas, such as inflammation and oxidative stress. Overall, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate shows promise as a tool for scientific research and potential therapeutic agent, but further studies are needed to fully understand its potential.
Métodos De Síntesis
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate can be synthesized through a variety of methods, including the reaction of phenoxyacetic acid with cyclohexyl isocyanate and subsequent esterification with ethanol. Another method involves the reaction of phenoxyacetic acid with cyclohexylamine and subsequent esterification with ethanol. Both methods have been used successfully to produce ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate in high yields.
Aplicaciones Científicas De Investigación
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has shown potential as a tool in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body.
Propiedades
IUPAC Name |
ethyl 2-[4-(cyclohexylcarbamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-16(19)12-22-15-10-8-13(9-11-15)17(20)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHEEMIGKSDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,10aS*)-2-[3-(methylthio)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5628611.png)



![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)

![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)





![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B5628690.png)
